molecular formula C7H12ClNS B6176412 2-(propan-2-yl)thiophen-3-amine hydrochloride CAS No. 2551114-97-5

2-(propan-2-yl)thiophen-3-amine hydrochloride

Cat. No. B6176412
CAS RN: 2551114-97-5
M. Wt: 177.7
InChI Key:
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Description

Chemical Reactions Analysis

Like amphetamine and most of its analogues, “2-(propan-2-yl)thiophen-3-amine hydrochloride” most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(propan-2-yl)thiophen-3-amine hydrochloride involves the reaction of 2-bromo-1-propanol with thiophene-3-carboxaldehyde to form 2-(propan-2-yl)thiophene-3-carbaldehyde, which is then reduced to 2-(propan-2-yl)thiophen-3-ol. The resulting alcohol is then reacted with ammonia to form 2-(propan-2-yl)thiophen-3-amine, which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-bromo-1-propanol", "thiophene-3-carboxaldehyde", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-bromo-1-propanol with thiophene-3-carboxaldehyde in the presence of a base such as potassium carbonate to form 2-(propan-2-yl)thiophene-3-carbaldehyde.", "Step 2: Reduction of 2-(propan-2-yl)thiophene-3-carbaldehyde using a reducing agent such as sodium borohydride to form 2-(propan-2-yl)thiophen-3-ol.", "Step 3: Reaction of 2-(propan-2-yl)thiophen-3-ol with ammonia in the presence of a catalyst such as palladium on carbon to form 2-(propan-2-yl)thiophen-3-amine.", "Step 4: Conversion of 2-(propan-2-yl)thiophen-3-amine to its hydrochloride salt by reaction with hydrochloric acid." ] }

CAS RN

2551114-97-5

Molecular Formula

C7H12ClNS

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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